molecular formula C8H6FNO2S B8295272 methyl 6-fluoro-4H-thieno[3,2-b]pyrrole-5-carboxylate

methyl 6-fluoro-4H-thieno[3,2-b]pyrrole-5-carboxylate

Cat. No. B8295272
M. Wt: 199.20 g/mol
InChI Key: CINAWYPBOKCJHH-UHFFFAOYSA-N
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Patent
US07884124B2

Procedure details

Methyl 6-fluoro-4-((2-(trimethylsilyl)ethoxy)methyl)-4H-thieno[3,2-b]pyrrole-5-carboxylate (16 mg, 0.0485 mmol) was dissolved in 3 mL anhydrous DMF. TBAF (1.0 M in THF, 0.485 mL, 10 equiv) and ethylenediamine (0.10 mL, 87.45 mg, 1.455 mmol, 30 equiv) were added, and the reaction was heated to 80° C. for 1 h and then allowed to cool to rt overnight. TLC (1/1 EtOAc in heptane, visualized with anisaldehyde and heat) indicated complete reaction. The product was partitioned with LiCl saturated solution and EtOAc, dried (Na2SO4), filtered, evaporated in vacuo the organic layer to give a residue. The residue was passed through a 5 g silica gel cartridge (1/1 EtOAc in heptane) to give methyl 6-fluoro-4H-thieno[3,2-b]pyrrole-5-carboxylate (9 mg, 94% yield) as a white solid. The regiochemistry of fluorine was determined via NMR-NOE experiments. 1H NMR (400 MHz, (CD3)2CO) δ ppm 3.86 (s, 3H) 7.03 (dd, J=5.27, 2.29 Hz, 1H) 7.55 (d, J=5.27 Hz, 1H) 10.81 (br. s., 1H). 19F NMR (376 MHz, (CD3)2CO) δ ppm −155.88 (dd, J=27.47, 2.29 Hz, 1F).
Name
Methyl 6-fluoro-4-((2-(trimethylsilyl)ethoxy)methyl)-4H-thieno[3,2-b]pyrrole-5-carboxylate
Quantity
16 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0.485 mL
Type
reactant
Reaction Step Two
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3]2[S:21][CH:20]=[CH:19][C:4]=2[N:5](COCC[Si](C)(C)C)[C:6]=1[C:7]([O:9][CH3:10])=[O:8].CCCC[N+](CCCC)(CCCC)CCCC.[F-].C(N)CN.COC1C=CC(C=O)=CC=1>CN(C=O)C.CCCCCCC.CCOC(C)=O>[F:1][C:2]1[C:3]2[S:21][CH:20]=[CH:19][C:4]=2[NH:5][C:6]=1[C:7]([O:9][CH3:10])=[O:8] |f:1.2|

Inputs

Step One
Name
Methyl 6-fluoro-4-((2-(trimethylsilyl)ethoxy)methyl)-4H-thieno[3,2-b]pyrrole-5-carboxylate
Quantity
16 mg
Type
reactant
Smiles
FC=1C2=C(N(C1C(=O)OC)COCC[Si](C)(C)C)C=CS2
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.485 mL
Type
reactant
Smiles
CCCC[N+](CCCC)(CCCC)CCCC.[F-]
Name
Quantity
0.1 mL
Type
reactant
Smiles
C(CN)N
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=CC(=CC1)C=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to rt overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
reaction
CUSTOM
Type
CUSTOM
Details
The product was partitioned with LiCl saturated solution and EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo the organic layer
CUSTOM
Type
CUSTOM
Details
to give a residue

Outcomes

Product
Name
Type
product
Smiles
FC=1C2=C(NC1C(=O)OC)C=CS2
Measurements
Type Value Analysis
AMOUNT: MASS 9 mg
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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